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QIEZTEDHUFCJPG-UHFFFAOYSA-N

Cat. No.: B1181197
M. Wt: 331.368
InChI Key: QIEZTEDHUFCJPG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on (R)-Methylsuccinic Acid

Methylsuccinic acid has been recognized as a metabolite in human fluids and is an intermediate in the metabolic breakdown of fatty acids. chemicalbook.com It has also been identified as a natural product in plants like Aloe africana. nih.gov Early research focused on its synthesis and basic chemical properties. ontosight.ai Over time, with advancements in analytical techniques, the focus shifted towards its stereoisomers, (R)- and (S)-methylsuccinic acid. The development of methods for asymmetric synthesis and chiral separation allowed researchers to isolate and study the enantiomerically pure forms of the compound. acs.orgresearchgate.net This evolution enabled a deeper understanding of the distinct roles and activities of each enantiomer, paving the way for its use in stereoselective applications, particularly in pharmaceuticals and materials science. mdpi.comresearchgate.net

Stereochemical Significance of (R)-Methylsuccinic Acid Within Chiral Chemistry and Biological Systems

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry and biology. mdpi.com (R)-Methylsuccinic acid and its mirror image, (S)-Methylsuccinic acid, are enantiomers. While they share the same chemical formula and connectivity, their spatial arrangements are non-superimposable. numberanalytics.com This difference is critical in biological systems, where enzymes and receptors are themselves chiral and thus interact differently with each enantiomer. mdpi.com The biological activity often resides predominantly in one enantiomer, known as the eutomer, while the other, the distomer, may be less active or exhibit different effects. mdpi.com The specific (R)-configuration of (R)-Methylsuccinic acid allows it to serve as a specific substrate or intermediate in certain metabolic pathways. hmdb.ca For instance, increased levels of methylsuccinic acid in urine are a key biomarker for certain inherited metabolic disorders like ethylmalonic encephalopathy. hmdb.cahealthmatters.io

Overview of Multifaceted Research Trajectories and Applications of (R)-Methylsuccinic Acid

The unique stereochemistry of (R)-Methylsuccinic acid makes it a valuable chiral building block in organic synthesis. chemimpex.comlookchem.com Its R-configuration is utilized to produce enantiomerically pure compounds, which is a critical requirement for many modern pharmaceuticals and agrochemicals. lookchem.com

Key Research Applications:

Pharmaceutical Synthesis: It serves as a chiral intermediate for the synthesis of complex pharmaceutical compounds where specific stereochemistry is essential for therapeutic efficacy. chemimpex.comlookchem.com For example, it has been used in the asymmetric synthesis of derivatives of betulinic acid with potential anti-HIV activity. nih.gov

Agrochemicals: In the agrochemical industry, it is used to create enantiomerically pure insecticides and herbicides, which can lead to improved efficacy and selectivity. lookchem.com

Specialty Chemicals and Materials: (R)-Methylsuccinic acid is a precursor in the synthesis of specialty chemicals, including fragrances and dyes. lookchem.com It is also used in the production of biodegradable polymers and polyesters, where its branched structure can enhance material properties like flexibility. chemimpex.comresearchgate.net

Biochemical Research: The compound and its derivatives, like Dimethyl (R)-(+)-methylsuccinate, are used in research to study metabolic pathways and enzyme mechanisms. chemimpex.com Novel biosynthetic pathways are being engineered in microorganisms to produce 2-methylsuccinic acid as a bio-replacement for petrochemical-based synthons. researchgate.netresearchgate.net

Significance of Enantiomeric Purity in (R)-Methylsuccinic Acid for Advanced Applications

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the prevalence of one enantiomer in a mixture. numberanalytics.comwisdomlib.org For advanced applications, particularly in pharmacology, achieving high enantiomeric purity is crucial. wisdomlib.orgnih.gov The presence of the unwanted enantiomer can lead to reduced potency or different biological effects. mdpi.comnumberanalytics.com

The demand for enantiopure compounds has driven the development of sophisticated methods for asymmetric synthesis and chiral separation. acs.orgamericanpharmaceuticalreview.com Regulatory agencies for pharmaceuticals strongly favor the development of single-enantiomer drugs over racemic mixtures (a 1:1 mix of both enantiomers). americanpharmaceuticalreview.com This preference is based on evidence that enantiomeric purity is vital for optimizing therapeutic outcomes. americanpharmaceuticalreview.com In the context of (R)-Methylsuccinic acid, its use as a chiral building block is predicated on its high enantiomeric purity, which ensures that the desired stereochemistry is transferred to the final product, be it a drug, an agrochemical, or a specialized polymer. diva-portal.orgnih.gov The certainty of potency ratios and biological effects observed for chiral molecules is directly limited by the enantiomeric purity of the starting materials and intermediates. nih.gov

Data Tables

Physicochemical Properties of (R)-Methylsuccinic Acid

PropertyValueSource(s)
IUPAC Name (2R)-2-methylbutanedioic acid fishersci.ca
Synonyms (R)-(+)-Pyrotartaric acid biosynth.comfishersci.ca
CAS Number 3641-51-8 biosynth.comfishersci.casigmaaldrich.com
Molecular Formula C₅H₈O₄ biosynth.comfishersci.ca
Molecular Weight 132.11 g/mol biosynth.comsigmaaldrich.com
Melting Point 110-115 °C sigmaaldrich.com
Appearance Crystalline Powder / Solid fishersci.caontosight.ai
InChI Key WXUAQHNMJWJLTG-GSVOUGTGSA-N fishersci.casigmaaldrich.comchemicalbook.com

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.368

InChI

InChI=1S/C18H21NO5/c1-2-23-16(21)19-10-13-8-17(9-14(11-19)18(13,22)24-17)15(20)12-6-4-3-5-7-12/h3-7,13-14,22H,2,8-11H2,1H3

InChI Key

QIEZTEDHUFCJPG-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC2CC3(CC(C1)C2(O3)O)C(=O)C4=CC=CC=C4

Origin of Product

United States

Advanced Methodologies for the Enantioselective Synthesis and Derivatization of R Methylsuccinic Acid

Novel Stereoselective Synthetic Approaches to (R)-Methylsuccinic Acid

The development of stereoselective methods to produce enantiopure (R)-Methylsuccinic acid is critical for its application in synthesizing chiral products. Research has focused on catalytic and biocatalytic routes that offer high selectivity and yield.

Asymmetric hydrogenation of prochiral alkenes like itaconic acid and its derivatives is a powerful strategy for producing chiral succinates. nih.gov This method employs chiral metal catalysts to achieve high enantioselectivity. The Rh-TangPhos catalyst, for example, has demonstrated high efficiency in the asymmetric hydrogenation of itaconic acid, yielding chiral 2-substituted succinic acids with excellent enantiomeric excess (ee) of up to 99%. nih.gov

Another approach involves the hydrogenation of itaconic acid using a Rhodium catalyst with the chiral ligand BPPM. prepchem.com In a typical procedure, itaconic acid is hydrogenated in a solvent mixture of toluene (B28343) and methanol (B129727) with triethylamine (B128534) at a constant pressure of 6 bar H₂ and 30°C. prepchem.com This process can yield (R)-Methylsuccinic acid with high optical purity (95.4% ee) and a chemical yield of 92.3%. prepchem.com These catalytic systems are crucial for providing access to optically active methylsuccinic acid. biosynth.com

Table 1: Asymmetric Hydrogenation for (R)-Methylsuccinic Acid Synthesis

Catalyst SystemSubstrateKey ConditionsResult (Enantiomeric Excess)Reference
Rh-TangPhosItaconic Acid DerivativesAsymmetric HydrogenationUp to 99% ee nih.gov
[Rh(COD)₂]BF₄ / BPPMItaconic Acid6 bar H₂, 30°C, Toluene/Methanol95.4% ee prepchem.com

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often operating under mild conditions with high selectivity. nih.gov Chemoenzymatic approaches, which combine biological and chemical steps, are also increasingly employed to synthesize complex molecules. manchester.ac.uk For (R)-Methylsuccinic acid, both engineered microbial systems and isolated enzymes have been successfully utilized.

A novel, non-natural biosynthetic pathway for producing 2-methylsuccinic acid (2-MSA) has been successfully established in engineered Escherichia coli. nih.govresearchgate.net This pathway begins with two key metabolites from the glycolysis pathway, pyruvate (B1213749) and acetyl-CoA. researchgate.netresearchgate.net These are condensed by an engineered citramalate (B1227619) synthase (CimA*) to produce (R)-citramalate. researchgate.netresearchgate.net The (R)-citramalate is then dehydrated to citraconate by an isopropylmalate isomerase (LeuCD). researchgate.netresearchgate.net In the final step, the citraconate intermediate is reduced to 2-methylsuccinic acid by an enoate reductase (ER). researchgate.netresearchgate.net

The initial implementation of this three-step pathway involved over-expressing a codon-optimized citramalate synthase (CimA*) from Methanococcus jannaschii, the endogenous isopropylmalate isomerase (EcLeuCD) from E. coli, and an enoate reductase (YqjM) from Bacillus subtilis. nih.gov This engineered strain achieved a 2-MSA titer of 0.35 g/L in shake flask experiments. nih.gov Further optimizations, including cofactor regeneration and switching to microaerobic cultivation, significantly boosted the production titer to 3.61 g/L. nih.govresearchgate.net

To improve the efficiency of the biosynthetic pathway, researchers have focused on screening for and engineering more effective enzymes, particularly enoate reductases (ERs). nih.gov A screening of ERs from different bacterial sources led to the identification of a new NAD(P)H-dependent enoate reductase from Klebsiella pneumoniae (KpnER), which showed higher activity towards the citraconate intermediate than the initially used YqjM. nih.gov Incorporating KpnER into the pathway more than doubled the production of 2-MSA to 0.96 g/L under aerobic conditions. nih.gov

Further studies have explored a variety of enoate reductases for the asymmetric bioreduction of α,β-unsaturated dicarboxylic acid esters. mdpi.com For instance, three different ERs—Bac-OYE1 from Bacillus sp., SeER from Saccharomyces eubayanus, and AfER from Aspergillus flavus—were identified for their high stereoselectivity toward dimethyl esters of citraconic, mesaconic, and itaconic acids. mdpi.com Notably, Bac-OYE1 catalyzed the reduction of dimethyl citraconate at a high concentration (700 mM) to produce (R)-dimethyl 2-methylsuccinate with an 86% isolated yield and 99% ee. mdpi.com Similarly, AfER converted dimethyl itaconate (400 mM) to the same (R)-product with a 77% yield and 99% ee. mdpi.com This demonstrates how enzyme selection can precisely control the stereochemical outcome and yield of the final product. acs.org

Table 2: Performance of Screened Enoate Reductases for (R)-Dimethyl 2-Methylsuccinate Synthesis

EnzymeSubstrateSubstrate ConcentrationIsolated YieldEnantiomeric Excess (ee)Reference
Bac-OYE1Dimethyl citraconate700 mM86%99% mdpi.com
AfERDimethyl itaconate400 mM77%99% mdpi.com

The synthesis of (R)-Methylsuccinic acid from abundant, bio-renewable feedstocks is a key goal for sustainable chemistry. Citric acid and itaconic acid, both produced via large-scale fermentation, are prime starting materials. rsc.org

A highly selective, one-step process has been developed to convert citric acid directly to methylsuccinic acid. rsc.org This reaction involves a sequence of dehydration, decarboxylation, and hydrogenation in water. rsc.orgkuleuven.be By using a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst under hydrogen pressure, yields of up to 89% have been achieved. rsc.orggoogle.com The reaction conditions, such as H₂ pressure and pH, are optimized to balance the rates of the different steps and maximize the yield of the desired product. rsc.org

Itaconic acid is another significant bio-based platform chemical that can be converted to methylsuccinic acid through hydrogenation. rsc.org This can be accomplished through chemo-catalytic methods, such as using a palladium on carbon (Pd/C) catalyst in a mixed solvent system, which can achieve conversion rates of 98-99%. google.com Alternatively, electrocatalytic hydrogenation offers a promising route, especially for converting itaconic acid directly from a crude fermentation broth. d-nb.inforsc.org This electrocatalytic approach can achieve a 99% faradaic efficiency and high conversion, avoiding energy-intensive purification steps. d-nb.inforsc.org

Biocatalytic and Chemoenzymatic Pathways for (R)-Methylsuccinic Acid Production

Chemical Derivatization Strategies for Functionalizing (R)-Methylsuccinic Acid

Once synthesized, (R)-Methylsuccinic acid can be chemically modified to produce a variety of useful derivatives. These reactions typically target its two carboxylic acid groups.

Standard derivatization methods include the reduction of the carboxylic acid groups and esterification. For example, (R)-(+)-methylsuccinic acid can be reduced to the corresponding diol, (R)-2-methylbutane-1,4-diol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). acs.org This diol can then undergo further functionalization, such as selective silylation of one hydroxyl group. acs.org

Esterification is another common derivatization. Methylsuccinic acid can be converted to its dimethyl or diethyl esters, which are often intermediates in further synthetic transformations or the target products themselves. mdpi.com The acid can also be converted into its anhydride (B1165640) form through dehydration. researchgate.net Other reactions include neutralization with bases to form salts and reaction with derivatizing agents like 2-formylphenylboronic acid and an enantiopure amine to form diastereomeric imino-boronate esters. electronicsandbooks.com This latter strategy is particularly useful for determining the enantiomeric purity of the acid using NMR spectroscopy. electronicsandbooks.com

Synthesis of Chiral Intermediates and Auxiliaries from (R)-Methylsuccinic Acid

(R)-Methylsuccinic acid is a fundamental chiral pool compound used in the synthesis of more complex, enantiomerically pure molecules. diva-portal.org It functions as a chiral building block, where its stereocenter is incorporated into the final target molecule, and as a chiral auxiliary, which helps to control the stereochemistry of a reaction before being removed. lookchem.com

A notable application is in the stereoselective total synthesis of vitamin A metabolites, such as (R)-all-trans-13,14-dihydroretinol. acs.org In this multi-step process, (R)-(+)-methylsuccinic acid is the starting point for creating a key chiral intermediate. acs.org The synthesis begins with the reduction of the dicarboxylic acid to the corresponding chiral diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). acs.org To enable selective reactions on one of the two hydroxyl groups, a site-selective silylation is performed to furnish a monoprotected diol. acs.org This intermediate is then oxidized to yield a chiral aldehyde, which serves as a crucial building block for further elaboration into the final natural product. acs.org

Table 1: Key Intermediates in the Synthesis of (R)-all-trans-13,14-Dihydroretinol

Starting MaterialReagent(s)Intermediate ProductPurposeSource
(R)-(+)-Methylsuccinic acidLiAlH₄(R)-2-Methylbutane-1,4-diolReduction of both carboxylic acid groups to primary alcohols. acs.org
(R)-2-Methylbutane-1,4-diolTBDPS-Cl(R)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylbutan-1-olSelective protection of one primary alcohol to allow for manipulation of the other. acs.org
(R)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylbutan-1-olParikh–Doering oxidation reagents(R)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylbutanalOxidation of the remaining free alcohol to an aldehyde for subsequent chain extension reactions. acs.org

Formation of Esters, Anhydrides, and Amides from (R)-Methylsuccinic Acid for Research Applications

The dicarboxylic acid functionality of (R)-Methylsuccinic acid allows for its conversion into a variety of derivatives, including esters, anhydrides, and amides. These derivatives are often not the final product but are key intermediates in research and development, enabling the construction of more complex molecules. lookchem.com

Esters

Mono- and di-esters of (R)-Methylsuccinic acid are synthesized for various applications. A common method involves the reaction of (R)-methylsuccinic anhydride with an alcohol. google.com For example, 4-tert-butyl (R)-methylsuccinate can be prepared by reacting the anhydride with sodium tert-butoxide in tert-butyl alcohol. google.com This reaction proceeds with high selectivity and only a slight reduction in optical purity. google.com These ester derivatives are valuable intermediates; for instance, (R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester is utilized in the preparation of complex macrocycles containing triazoles. chemicalbook.com The diester, dimethyl 2-methylsuccinate, can be synthesized via the catalytic reduction of a diester of itaconic acid. google.com

Table 2: Synthesis of (R)-Methylsuccinate Esters

Starting MaterialReagent(s)ProductYieldOptical Purity (% e.e.)Source
(R)-Methylsuccinic anhydrideSodium tert-butoxide / tert-Butyl alcohol4-tert-butyl (R)-methylsuccinate58%92% google.com
4-Methyl (R)-methylsuccinateTrifluoroacetic acid, tert-Butyl alcohol4-tert-butyl (R)-methylsuccinate30%99% google.com
(R)-Methylsuccinic anhydrideBenzyl alcohol, DMAP4-benzyl (R)-methylsuccinate51%94% google.com

Anhydrides

(R)-Methylsuccinic anhydride is a key derivative that is often used as a more reactive alternative to the dicarboxylic acid itself. It can be formed by the dehydration of (R)-Methylsuccinic acid, typically by heating or using dehydrating agents like acetyl chloride. youtube.com The anhydride is a crucial intermediate for creating esters and amides. google.comlibretexts.org For example, its reaction with alcohols yields mono-esters, and its reaction with amines produces amides. libretexts.org The reduction of citraconic anhydride using certain enzymes can also directly produce (R)-methylsuccinic anhydride. researchgate.net

Amides

Amides and imides of (R)-Methylsuccinic acid are synthesized for specific biological and research applications. Generally, amides are formed by reacting the carboxylic acid or its more reactive derivatives (like anhydrides) with ammonia (B1221849) or an amine. libretexts.orglibretexts.org A specific application is the synthesis of a series of (3R)-methyl-N-aryl-succinimides. researchgate.netnih.gov These compounds were prepared by reacting (R)-2-methylsuccinic acid with various substituted anilines. researchgate.netnih.gov The primary goal for this synthesis was to obtain authentic chiral samples to help determine the absolute configuration and enantiomeric excess of related compounds produced via fungal biotransformations, and to evaluate their potential as antifungal agents. researchgate.netnih.gov

Table 3: Examples of (3R)-methyl-N-aryl-succinimides Synthesized from (R)-2-Methylsuccinic Acid

Amine ReactantResulting Succinimide ProductResearch PurposeSource
Aniline(3R)-methyl-N-phenylsuccinimideReference standard for biotransformation studies nih.gov
4-Fluoroaniline(3R)-methyl-N-(4-fluorophenyl)succinimideInvestigating structure-activity relationships for antifungal potency researchgate.netnih.gov
4-Chloroaniline(3R)-methyl-N-(4-chlorophenyl)succinimideInvestigating structure-activity relationships for antifungal potency researchgate.netnih.gov
4-Bromoaniline(3R)-methyl-N-(4-bromophenyl)succinimideInvestigating structure-activity relationships for antifungal potency researchgate.netnih.gov
4-Iodoaniline(3R)-methyl-N-(4-iodophenyl)succinimideInvestigating structure-activity relationships for antifungal potency researchgate.netnih.gov

Sophisticated Analytical and Spectroscopic Techniques for the Characterization and Quantification of R Methylsuccinic Acid

Advanced Chromatographic Methodologies for Enantiomeric Purity Assessment of (R)-Methylsuccinic Acid

The stereochemistry of methylsuccinic acid is crucial to its function and activity. Therefore, advanced chromatographic techniques are essential for the accurate assessment of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) in (R)-Methylsuccinic Acid Analysis

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioseparation of racemic mixtures. researchgate.net This technique utilizes chiral stationary phases (CSPs) that interact differently with the enantiomers of a compound, leading to their separation. researchgate.net For acidic compounds like (R)-Methylsuccinic Acid, anion exchanger CSPs such as CHIRALPAK QN-AX and QD-AX have demonstrated remarkable performance. chiraltech.com The separation mechanism is based on the ionic exchange between the protonated chiral selector and the anionic analyte, supplemented by other intermolecular interactions like hydrogen bonding and dipole-dipole interactions. chiraltech.com

The mobile phase composition is a critical parameter in achieving optimal separation. In HPLC, methanol (B129727) is a versatile mobile phase, and its eluotropic strength can be fine-tuned by adjusting the concentration of acidic additives and the ionic strength. chiraltech.com The development of core-shell particle-based CSPs has further advanced chiral HPLC by providing higher efficiency and shorter analysis times. nih.gov

Table 1: Key Parameters in Chiral HPLC for (R)-Methylsuccinic Acid Analysis

ParameterDescriptionSignificance
Chiral Stationary Phase (CSP) A stationary phase containing a single enantiomer of a chiral compound.Enables differential interaction with the enantiomers of the analyte, leading to separation.
Mobile Phase The solvent that moves the analyte through the column.Its composition influences the retention and resolution of the enantiomers.
Additives Acids, bases, or salts added to the mobile phase.Can modify the ionization state of the analyte and the CSP, affecting the separation.
Flow Rate The speed at which the mobile phase passes through the column.Affects analysis time and resolution.
Temperature The temperature of the column during separation.Can influence the kinetics of the chiral recognition process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling of Methylsuccinic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the identification and quantification of small molecule metabolites, including organic acids like methylsuccinic acid. nih.govnih.gov This method is particularly suited for both targeted and untargeted metabolomic profiling. nih.govcreative-proteomics.com For non-volatile compounds such as methylsuccinic acid, a derivatization step is necessary to increase their volatility for GC analysis. nih.govchemrxiv.org

In a typical GC-MS workflow, the sample is first extracted and then derivatized. The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. uah.edu GC-MS offers high sensitivity and selectivity, making it an ideal tool for detecting and quantifying methylsuccinic acid in complex biological samples. creative-proteomics.com

High-Resolution Spectroscopic and Spectrometric Approaches to Molecular Structural Elucidation of (R)-Methylsuccinic Acid in Research Contexts

High-resolution spectroscopic and spectrometric techniques are indispensable for the detailed structural elucidation of molecules like (R)-Methylsuccinic Acid.

Application of Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of (R)-Methylsuccinic Acid

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. mdpi.com In contrast, Raman spectroscopy is based on the inelastic scattering of monochromatic light. mdpi.com

Studies on (R)-(+)-Methylsuccinic acid using IR and Raman spectroscopy have revealed the presence of intermolecular hydrogen bonding. researchgate.net The vibrational band structures in the IR spectrum (around 3100–3040 cm⁻¹) and the Raman spectrum (near 1650 cm⁻¹) are indicative of O-H•••O=C type hydrogen bonding, suggesting the formation of a dimer. researchgate.net Density Functional Theory (DFT) calculations have been used to model the dimer structure and predict vibrational frequencies, which show good agreement with experimental data. researchgate.net

Table 2: Characteristic Vibrational Frequencies for (R)-Methylsuccinic Acid

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
O-H stretch (H-bonded)~3100–3040-Intermolecular hydrogen bonding
C=O stretch (asymmetric)~1700-Carbonyl group in dimer
C=O stretch (symmetric)-~1651Carbonyl group in dimer

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Complex (R)-Methylsuccinic Acid Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. nih.gov ¹H NMR and ¹³C NMR are commonly used to determine the carbon-hydrogen framework of a molecule. For (R)-Methylsuccinic Acid, the ¹H NMR spectrum provides information about the different types of protons and their connectivity. hmdb.cachemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. chemicalbook.com When coupled with a separation technique like GC or LC, it becomes a highly sensitive and specific analytical tool. In complex biological systems, LC-MS/MS is often employed for the accurate measurement of metabolites like methylsuccinic acid. researchgate.net This technique involves the separation of the analyte by liquid chromatography, followed by tandem mass spectrometry for detection and quantification.

Multiplexed Analytical Methodologies for Methylsuccinic Acid in Complex Biological Matrices

The analysis of methylsuccinic acid in complex biological matrices such as plasma and urine presents significant challenges due to the presence of numerous interfering substances. researchgate.net Multiplexed analytical methodologies, which allow for the simultaneous measurement of multiple analytes, are highly advantageous in this context.

A multiplexed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of methylsuccinic acid (MSA), ethylmalonic acid (EMA), and glutaric acid (GA) in plasma and urine. researchgate.net Due to the high polarity and poor ionization efficiency of these dicarboxylic acids, a derivatization step using n-butanol is employed to enhance signal intensity and improve chromatographic separation. researchgate.net This method has been validated for quantitative analysis and demonstrates the utility of multiplexed approaches for population health analysis and biomarker development in metabolic diseases. researchgate.net

Theoretical and Computational Investigations of R Methylsuccinic Acid

Quantum Chemical Studies on the Conformational Landscape and Electronic Structure of (R)-Methylsuccinic Acid

Quantum chemical calculations have been instrumental in elucidating the conformational flexibility and electronic characteristics of (R)-Methylsuccinic Acid. The conformational landscape of dicarboxylic acids like succinic acid is known to be complex, influenced by torsions around single bonds. aip.org For (R)-Methylsuccinic Acid, computational studies have identified multiple stable conformers.

A rigid potential energy surface (PES) scan, followed by optimization and harmonic frequency analysis, has revealed the existence of at least three stable conformers of the (R)-Methylsuccinic Acid monomer. researchgate.netresearchgate.net These theoretical investigations are crucial for understanding the intrinsic properties of the molecule, free from environmental effects. aip.org The electronic structure, including the distribution of Mulliken charges and the nature of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be determined through these quantum-chemical analyses, providing insights into the molecule's reactivity. researchgate.net

Table 1: Computed Conformers of (R)-Methylsuccinic Acid

Conformer Computational Level Key Feature
Conformer 1 RHF/3-21G and B3LYP/6-311+G(d,p) Identified as a stable monomer researchgate.net
Conformer 2 RHF/3-21G and B3LYP/6-311+G(d,p) Identified as a stable monomer researchgate.net
Conformer 3 RHF/3-21G and B3LYP/6-311+G(d,p) Identified as a stable monomer researchgate.net

This table is generated based on findings that three stable monomers were computed. researchgate.net

Molecular Dynamics Simulations of (R)-Methylsuccinic Acid Interactions with Solvents and Biomolecules

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions at an atomic level. dovepress.com These simulations can provide detailed information on how (R)-Methylsuccinic Acid interacts with its environment, such as solvent molecules or biological macromolecules. dovepress.comrsc.org

In the context of solvent interactions, MD simulations can model the hydrogen bonding patterns between the carboxylic acid groups of (R)-Methylsuccinic Acid and polar solvents like water. This is crucial for understanding its solubility and behavior in aqueous solutions. researchgate.net Simulations can reveal the structure and dynamics of the solvation shell, including the number and lifetime of hydrogen bonds. researchgate.net

When studying interactions with biomolecules, such as proteins, MD simulations can predict how (R)-Methylsuccinic Acid binds to an active site. These simulations track the movement of the ligand and protein over time, allowing for the calculation of binding energies and the identification of key intermolecular interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the complex. This information is vital for understanding the molecule's biological activity.

In Silico Modeling of Enzymatic Substrate Binding and Catalytic Mechanisms Involving (R)-Methylsuccinic Acid

In silico modeling, which encompasses techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM), is essential for investigating how (R)-Methylsuccinic Acid interacts with enzymes. A key pathway for the biosynthesis of 2-methylsuccinic acid involves the bioreduction of an intermediate, citraconate, using an enoate reductase. nih.gov

Molecular docking studies can predict the preferred binding orientation of a substrate, like citraconate or methylsuccinic acid itself, within the active site of an enzyme such as enoate reductase. These models help identify the specific amino acid residues that form crucial interactions with the substrate.

To understand the catalytic mechanism, QM/MM simulations can be employed. In this hybrid approach, the reactive part of the system (the substrate and key enzymatic residues) is treated with quantum mechanics to accurately model bond-breaking and bond-forming events, while the rest of the protein and solvent are treated with the computationally less expensive molecular mechanics force field. This allows for the simulation of the entire enzymatic reaction, providing insights into the transition states and the energy barriers involved in the conversion of the substrate to (R)-Methylsuccinic Acid.

Density Functional Theory (DFT) Applications in Vibrational Spectroscopy Interpretation and Dimer Formation Analysis of (R)-Methylsuccinic Acid

Density Functional Theory (DFT) has proven to be a highly effective method for accurately predicting the properties of molecules, making it a popular choice for computational chemistry studies. scirp.orgnih.gov DFT calculations have been particularly valuable in interpreting the vibrational spectra of (R)-Methylsuccinic Acid and analyzing its tendency to form dimers. researchgate.netresearchgate.net

Experimental infrared (IR) and Raman spectral measurements of (R)-Methylsuccinic Acid have shown vibrational band structures that indicate the presence of strong intermolecular hydrogen bonding. researchgate.netresearchgate.net Specifically, features in the IR spectrum around 3100–3040 cm⁻¹ and in the Raman spectrum near 1650 cm⁻¹ point towards this interaction. researchgate.netresearchgate.net

To explain these experimental observations, a DFT dimer model was proposed. researchgate.netresearchgate.net This model involves an O-H•••O=C type of hydrogen bonding, where the two carboxylic acid groups of two separate (R)-Methylsuccinic Acid molecules interact to form a closed, cyclic structure. researchgate.net DFT calculations performed at the B3LYP/6-311+G(d,p) level of theory have successfully simulated the vibrational spectra of these dimers. researchgate.net The calculated spectra, which consider a Boltzmann-weighted average of different possible dimer structures, show very good agreement with the experimental IR and Raman bands. researchgate.net This agreement confirms that in the solid state, (R)-Methylsuccinic Acid likely exists as hydrogen-bonded dimers. researchgate.net The theoretical model accurately predicts the splitting of the C=O stretching mode into symmetric and asymmetric vibrations, which correspond to the mutually exclusive bands observed in the experimental Raman and IR spectra, respectively. researchgate.net

Table 2: Key Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for (R)-Methylsuccinic Acid Dimer

Vibrational Mode Experimental IR Frequency researchgate.net Experimental Raman Frequency researchgate.net DFT-Calculated Dimer Frequency researchgate.net Assignment
O-H Stretch ~3048 - - Involved in H-bonding researchgate.net
C=O Stretch (Asymmetric) 1700 - 1683 Mutually exclusive IR band researchgate.net
C=O Stretch (Symmetric) - 1651 1637 Mutually exclusive Raman band researchgate.net

This table summarizes key vibrational bands that provide evidence for dimer formation through hydrogen bonding.

Biochemical and Metabolic Intermediacy of R Methylsuccinic Acid in Non Human Biological Systems

Role of Methylsuccinic Acid in Microbial Metabolism and Biotransformations

Methylsuccinic acid is an important intermediate in the metabolism of several microorganisms, involved in both biosynthetic and degradative pathways. researchgate.net Microbial biotransformation processes can be harnessed for the production of valuable chemicals, and understanding the role of intermediates like methylsuccinic acid is crucial for metabolic engineering. nih.govresearchgate.netmdpi.com

Elucidation of Novel and Engineered Biosynthetic Pathways for Methylsuccinic Acid in Microorganisms

While natural biosynthetic pathways for 2-methylsuccinic acid (2-MSA) are not common, researchers have successfully engineered non-natural routes in microorganisms like Escherichia coli. nih.gov One prominent strategy involves a three-step pathway that utilizes the citramalate (B1227619) pathway and an enoate reductase. researchgate.netnih.gov

The process begins with the condensation of pyruvate (B1213749) and acetyl-CoA by an engineered citramalate synthase (CimA*) to produce (R)-citramalate. researchgate.net This intermediate is then dehydrated to citraconate by isopropylmalate isomerase (LeuCD). researchgate.net In the final step, the citraconate is reduced to 2-methylsuccinic acid by an enoate reductase. researchgate.netnih.gov

Significant improvements in 2-MSA production have been achieved through enzyme screening and optimization. For instance, replacing the enoate reductase YqjM from Bacillus subtilis with KpnER from Klebsiella pneumoniae led to a substantial increase in the production titer. nih.gov Further enhancements through cofactor regeneration, microaerobic cultivation, and host strain engineering have boosted the titer to 3.61 g/L. nih.gov

Table 1: Engineered Biosynthetic Pathway for 2-Methylsuccinic Acid in E. coli

Step Reaction Enzyme Source Organism of Enzyme
1 Pyruvate + Acetyl-CoA → (R)-Citramalate Citramalate synthase (CimA*) Methanococcus jannaschii
2 (R)-Citramalate → Citraconate Isopropylmalate isomerase (EcLeuCD) Escherichia coli

Degradation and Utilization Pathways of Methylsuccinic Acid by Specific Microbial Species (e.g., Pseudomonas aeruginosa)

Certain microbial species possess the metabolic machinery to degrade and utilize methylsuccinic acid. In saprophytic bacteria like Pseudomonas aeruginosa and Cupriavidus necator, the utilization of methylsuccinate is linked to the itaconate degradation pathway. researchgate.net This pathway involves several key enzymatic reactions.

The itaconate degradation gene cluster in these bacteria encodes enzymes that can also process methylsuccinate. researchgate.net The pathway allows for the utilization of both (R)- and (S)-stereoisomers of methylsuccinate. researchgate.net It involves an itaconate CoA transferase, which is highly active with (R)-methylsuccinate, a (RS)-methylsuccinyl-C4-CoA dehydrogenase, and an (S)-(R)-methylsuccinate isomerase. researchgate.net The presence of a methylsuccinate isomerase is found in approximately 1.6% of sequenced prokaryotes, primarily Betaproteobacteria. researchgate.net While detailed pathways for methylsuccinic acid degradation in Pseudomonas aeruginosa are a subject of ongoing research, the organism is well-known for its versatile metabolic capabilities in degrading various organic compounds, including aromatic compounds and azo dyes. researchgate.netnih.govnih.govresearchgate.netkegg.jp

Methylsuccinic Acid in Plant Biochemistry and Physiology

Plants release a wide array of chemical compounds, known as root exudates, into the soil, which influences the surrounding microbial community and nutrient availability. researchgate.netfrontiersin.orgnih.gov These exudates include a complex mixture of primary and specialized metabolites, such as organic acids. researchgate.netfrontiersin.orgnih.gov

Metabolomic Analysis of Methylsuccinic Acid in Plant Root Systems and Associated Microbiomes

Metabolomics is a powerful tool for the large-scale analysis of metabolites within a biological system, including the comprehensive profiling of plant root exudates. frontiersin.orgnih.gov This approach is critical for understanding the intricate chemical communication between plants and their associated microbiomes. nih.govmdpi.com The composition of root exudates, which can include organic acids like methylsuccinic acid, shapes the microbial community in the rhizosphere. researchgate.netfrontiersin.orgnih.gov

The analysis of these exudates helps in deciphering how plants attract beneficial microbes, deter pathogens, and manage nutrient acquisition. researchgate.netnih.gov While specific, detailed studies focusing solely on the metabolomic analysis of methylsuccinic acid in plant root systems are emerging, the established methodologies in plant metabolomics provide the framework for such investigations. frontiersin.orgnih.gov Understanding the presence and concentration of methylsuccinic acid in the rhizosphere is a key step toward elucidating its specific roles in plant physiology and plant-microbe interactions. nih.gov

In Vitro and Animal Model Studies on Methylsuccinic Acid Metabolism (excluding human clinical trials)

In vitro and animal model studies are essential for investigating the metabolic fate of compounds and identifying their roles as potential biomarkers for various physiological and pathological states. nih.govnih.govnih.govmdpi.comresearchgate.netmdpi.com

Investigation of Methylsuccinic Acid as a Metabolic Marker in Animal Models of Disease

Methylsuccinic acid has been identified as a significant metabolic marker in various animal models of disease. Changes in its urinary levels can indicate underlying metabolic disturbances.

For example, in a rat model of D-serine-induced nephrotoxicity, which causes selective necrosis of the proximal straight tubules, urinary levels of methylsuccinic acid were found to be decreased. hmdb.ca This suggests a potential disruption in fatty acid or amino acid metabolism associated with kidney damage.

Furthermore, animal models have been crucial in studying inborn errors of metabolism where methylsuccinic acid levels are altered. hmdb.cahealthmatters.io A humanized mouse model of methylmalonic aciduria (MMA), a disorder resulting from a defect in the methylmalonyl-CoA mutase enzyme, exhibited elevated levels of methylmalonic acid in urine, plasma, and various tissues. nih.gov Given that methylsuccinic acid is also implicated in disorders of isoleucine catabolism and fatty acid oxidation, these models are valuable for studying the broader metabolic impact, including changes in methylsuccinate levels. hmdb.cahealthmatters.iocaymanchem.com

Table 2: Methylsuccinic Acid as a Metabolic Marker in Animal Models

Disease Model Animal Observation Implication
D-serine-induced nephrotoxicity Rat Decreased urinary methylsuccinic acid levels hmdb.ca Marker for kidney tubule damage and altered metabolism
Methylmalonic Aciduria (MMA) Mouse Elevated related metabolites (propionylcarnitine, methylmalonic acid) nih.gov Useful for studying pathophysiology and therapeutic strategies for related organic acidemias

Enzymatic Reactions and Stereoselective Biotransformations of Methylsuccinic Acid in in vitro Systems

Methylsuccinic acid and its derivatives are key intermediates in specific metabolic pathways, particularly in bacteria. The enzymatic transformations involving this compound are often stereoselective, acting on or producing specific isomers. In vitro studies using isolated enzymes have been crucial in elucidating the mechanisms of these reactions.

A key enzyme in the ethylmalonyl-CoA pathway, which is essential for acetyl-CoA assimilation in many bacteria like Rhodobacter sphaeroides and Methylobacterium extorquens, is (2S)-methylsuccinyl-CoA dehydrogenase. chemrxiv.orgresearchgate.netnih.gov This flavin-dependent enzyme catalyzes the oxidation of (2S)-methylsuccinyl-CoA to mesaconyl-CoA. researchgate.netnih.gov The enzyme exhibits high specificity for the (2S)-stereoisomer and is distinct from other acyl-CoA dehydrogenases. chemrxiv.org Structural studies have revealed that its substrate specificity is achieved through a dedicated cavity for the C2 methyl group and a cluster of arginine residues that accommodate the terminal carboxyl group, which prevents the non-specific oxidation of succinyl-CoA, a closely related metabolite in central metabolism. researchgate.netnih.gov

Another significant stereoselective biotransformation is the isomerization between the (R) and (S) enantiomers of methylsuccinate. Research has identified an (S)-(R)-methylsuccinate isomerase in bacteria such as Cupriavidus necator and Pseudomonas aeruginosa. nih.gov This enzyme, along with an itaconate CoA transferase that is highly active with (R)-methylsuccinate but shows low activity with the (S)-form, enables these organisms to utilize both stereoisomers of methylsuccinate. nih.gov

Furthermore, novel biosynthetic pathways have been constructed in host organisms like Escherichia coli to produce 2-methylsuccinic acid. rsc.org One such engineered pathway involves three steps starting from pyruvate and acetyl-CoA. The process uses a citramalate synthase to produce (R)-citramalate, which is then dehydrated to citraconate by an isopropylmalate isomerase. rsc.org In the final step, an enoate reductase reduces citraconate to 2-methylsuccinic acid. rsc.org The screening of different enoate reductases, such as KpnER from Klebsiella pneumoniae, has been shown to improve the production yield of 2-methylsuccinic acid in these in vitro reconstructed systems. rsc.org

The following table summarizes key enzymatic reactions involving methylsuccinic acid and its derivatives in in vitro systems.

EnzymeSource OrganismReactionSubstrateProductStereoselectivity
(2S)-Methylsuccinyl-CoA DehydrogenaseRhodobacter sphaeroidesOxidation(2S)-Methylsuccinyl-CoAMesaconyl-CoAHighly specific for (2S)-isomer chemrxiv.orgresearchgate.net
(S)-(R)-Methylsuccinate IsomeraseCupriavidus necator, Pseudomonas aeruginosaIsomerization(S)-Methylsuccinate(R)-MethylsuccinateInterconverts (S) and (R) enantiomers nih.gov
Enoate Reductase (e.g., KpnER)Klebsiella pneumoniaeReductionCitraconate2-Methylsuccinic AcidPart of a synthetic pathway leading to the racemate rsc.org

Formation of Methylsuccinic Acid via Non-Oxidative Decarboxylation Pathways

While many biochemical pathways involve oxidative decarboxylation, non-oxidative decarboxylation presents an alternative route for the formation of certain molecules. Research has identified a non-oxidative pathway for the formation of methylsuccinic acid from the precursor 2-methyl-4-oxopent-2-enedioic acid (OMPD). chemrxiv.orgnih.govresearchgate.net

This transformation has been observed to occur during the extended heating of aqueous solutions of OMPD or its precursors, such as 4-hydroxy-4-methyl-2-oxoglutaric acid (HMOG) and its lactone form, zymonic acid. chemrxiv.orgnih.gov The process is a thermal, non-enzymatic reaction. A proposed mechanism suggests that the formation of methylsuccinic acid proceeds through a hydrated keto intermediate of the Z-isomer of OMPD (Z-OMPD). chemrxiv.orgnih.gov

The key steps in the proposed mechanism are:

Hydration: The keto group of Z-OMPD undergoes hydration in acidic conditions.

Structural Analogy: The resulting hydrated molecule resembles a β-γ unsaturated dicarboxylic acid.

Decarboxylation: This structural arrangement facilitates a non-oxidative thermal decarboxylation, releasing carbon dioxide and forming the saturated dicarboxylic acid, methylsuccinic acid. chemrxiv.org

This pathway represents a plausible abiotic or non-enzymatic route for the synthesis of methylsuccinic acid and has been explored through chemical synthesis and computational studies, which confirm that the Z-isomer of OMPD is the most energetically stable form. chemrxiv.orgnih.govresearchgate.net While this specific mechanism is described as a chemical process, it falls under the category of non-oxidative decarboxylation leading to the formation of methylsuccinic acid.

Advanced Applications of R Methylsuccinic Acid in Non Clinical Research and Sustainable Industrial Processes

(R)-Methylsuccinic Acid as a Chiral Building Block in Asymmetric Organic Synthesis

In the field of asymmetric organic synthesis, the primary goal is to produce a single enantiomer of a chiral molecule, which is crucial in the development of pharmaceuticals and agrochemicals where often only one enantiomer is biologically active. (R)-Methylsuccinic acid serves as a fundamental chiral building block, a starting molecule with a predefined stereocenter from which more complex chiral structures can be built. This approach, known as the "chiral pool" method, leverages naturally occurring or easily synthesized chiral molecules to introduce stereochemistry into a synthetic route efficiently.

The utility of (R)-Methylsuccinic acid as a chiral precursor is demonstrated in the synthesis of high-value, enantiomerically pure compounds. A notable example is its use in the synthesis of macrocyclic musks, such as (R)- and (S)-Muscone. The synthesis begins with (R)-(+)-methylsuccinic acid mono-t-butyl ester, which serves as the chiral source for the final product researchgate.net. By starting with this enantiopure building block, chemists can control the stereochemical outcome of the entire reaction sequence, avoiding the need for costly and often inefficient chiral resolution steps later in the process. While optically active 3-methyladipic acid, a related compound, is noted for its utility as a starting material for pharmaceuticals and agrochemicals, the principles of transferring chirality from a simple precursor to a complex target are directly applicable google.com.

The application of copolymers derived from methylsuccinic acid extends into agrochemical formulations. For instance, biodegradable copolymers incorporating methylsuccinic acid have been developed as effective carriers for pesticides. These materials are designed for the controlled and sustained release of active ingredients like Avermectin, improving the efficiency and environmental profile of the agrochemical product researchgate.netnih.gov.

Beyond its role as a direct precursor, (R)-Methylsuccinic acid can be incorporated into the structure of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a chemical reaction to occur with a specific stereochemical outcome. After the reaction, the auxiliary is removed, having imparted its "chiral information" to the product molecule. The structure of (R)-Methylsuccinic acid is well-suited for this purpose, as its two carboxyl groups provide reactive handles for attachment to substrates, while its defined stereocenter can effectively shield one face of the molecule, forcing reagents to attack from the less sterically hindered direction. This control over the reaction pathway is fundamental to modern asymmetric synthesis.

Utilization of Methylsuccinic Acid in Polymer Science and Materials Research

Methylsuccinic acid is an important comonomer in the synthesis of advanced polyesters, where its introduction into the polymer backbone allows for precise tuning of material properties. Its side methyl group disrupts the regular packing of polymer chains, which has significant consequences for biodegradability, crystallinity, and mechanical performance.

A prime example of methylsuccinic acid's role in sustainable materials is in the creation of biobased and biodegradable aliphatic copolyesters. The copolymer poly(butylene succinate-co-butylene 2-methyl succinate), abbreviated as P(BS-BMS), is synthesized via a two-step esterification and polycondensation process from succinic acid, 2-methylsuccinic acid (MSA), and 1,4-butanediol (B3395766) researchgate.netnih.govmdpi.com.

The inclusion of MSA units into the poly(butylene succinate) (PBS) backbone is a key strategy for modulating the polymer's properties. The methyl side groups disrupt the polymer chain regularity, which in turn affects the crystallization behavior and, consequently, the rate of biodegradation researchgate.netnih.gov. Research has shown that the biodegradation rate of P(BS-BMS) copolymers can be controlled by adjusting the ratio of succinic acid to methylsuccinic acid, making them promising materials for applications in agriculture and packaging where controlled degradation is desirable to avoid the formation of microplastic pollution researchgate.netnih.gov.

The introduction of 2-methylsuccinic acid as a comonomer has a profound and predictable impact on the thermal and physical properties of polyesters like PBS. The methyl group acts as a structural defect in the polymer chain, which hinders the ability of the chains to pack into a highly ordered crystalline lattice.

Studies on P(BS-BMS) copolymers have consistently shown that as the molar content of methylsuccinic acid (MSA) increases, both the melting temperature (Tₘ) and the degree of crystallinity (X_c) decrease significantly researchgate.netnih.govjlu.edu.cn. This change in thermal behavior is a direct result of the reduced crystal perfection and lamellar thickness caused by the methyl side chains. While the thermal stability of the copolymers remains largely unchanged, the altered crystallinity directly influences the material's mechanical properties and processing characteristics researchgate.netnih.gov. A higher degree of crystallinity generally leads to a harder, more rigid material, while amorphous regions impart flexibility and impact resistance. By controlling the MSA content, the balance between these properties can be precisely engineered.

The changes in crystal structure also affect the material's rheology, or flow behavior in the molten state. A decrease in crystallinity typically corresponds to a lower melt viscosity, which can be beneficial for processing techniques like injection molding and extrusion researchgate.netnih.gov.

CopolymerMSA Content (mol%)Melting Temp. (Tₘ) (°C)Crystallinity (X_c) (%)Reference
PBS0113.545.8 researchgate.netnih.gov
P(BS-BMS)101098.636.2 researchgate.netnih.gov
P(BS-BMS)202085.428.5 researchgate.netnih.gov
P(BS-BMS)303070.120.3 researchgate.netnih.gov
P(BS-BMS)505042.311.7 researchgate.netnih.gov

Recent research has explored the use of methylsuccinic acid in the synthesis of complex, globular polymers known as hyperbranched polyesters. These materials are synthesized from monomers like glycerol, triethanolamine, and a dicarboxylic acid, such as methylsuccinic acid nih.govroyalsocietypublishing.org. The resulting polymers have a highly branched, three-dimensional architecture, which gives them unique properties like low viscosity and high solubility compared to linear polymers of similar molecular weight.

Fascinatingly, these hyperbranched polyesters have been shown to function as "protoenzymes" or enzyme mimics nih.govjst.go.jpresearchgate.net. The polymer's globular structure can create specific microenvironments, such as hydrophobic pockets, that can bind substrates and catalyze chemical reactions, much like the active site of a natural enzyme nih.govroyalsocietypublishing.org. Studies have demonstrated that hyperbranched polyesters containing methylsuccinic acid are capable of significantly accelerating the Kemp elimination reaction, a common benchmark for evaluating catalytic activity. The methylsuccinic acid-containing polymers increased the reaction rate by a factor of up to three compared to the simple monomeric catalyst, showcasing their potential as simplified, synthetic mimics of complex biological enzymes nih.govroyalsocietypublishing.org.

Methylsuccinic Acid in Sustainable Chemical Production and Biorefinery Concepts

The integration of methylsuccinic acid production into biorefinery models is a key area of research, aiming to replace petrochemical feedstocks with renewable biomass. rsc.orgmdpi.com Biorefineries seek to utilize biomass streams to produce a range of value-added chemicals, and methylsuccinic acid is a promising candidate due to its versatile chemical nature. nih.gov A significant advantage of modern biorefinery concepts is the direct processing of fermentation products, which can reduce the number of unit operations and lower the energy demand associated with purification. researchgate.netrsc.orgrsc.org

One innovative approach involves a non-natural biosynthetic route using engineered Escherichia coli. nih.gov This method, which combines the citramalate (B1227619) pathway with enoate reductase-mediated bioreduction, has successfully produced 2-methylsuccinic acid. nih.gov Through optimizations including cofactor regeneration and microaerobic cultivation, researchers have achieved titers up to 3.61 g/L in shake flask experiments, representing the highest microbial production titer reported to date. nih.gov

A primary focus of sustainable methylsuccinic acid production is the catalytic conversion of readily available bio-based precursors, most notably itaconic acid and citric acid. google.comresearchgate.net

Chemo-catalytic Hydrogenation: Conventional chemo-catalytic hydrogenation of pure itaconic acid can be efficiently performed using catalysts such as Ruthenium-on-carbon (Ru/C) or Raney nickel. rsc.orgrsc.org This process typically requires elevated temperatures and pressures, with studies showing a 75% yield of methylsuccinic acid at 70°C and 10 bar of hydrogen pressure. rsc.org However, this method faces significant challenges when applied directly to crude fermentation broths. The presence of salts and residual glucose in the broth often prohibits efficient chemo-catalytic valorization and can lead to catalyst leaching, particularly with Raney nickel. rsc.orgrsc.org

Electrocatalytic Hydrogenation: Electrocatalytic conversion presents a highly effective and sustainable alternative, capable of operating under benign, ambient conditions. rsc.orgrsc.org This method avoids the need for high-pressure hydrogen gas and is remarkably robust, functioning efficiently even within complex crude fermentation broths. researchgate.netrsc.org The selection of the electrode material is a critical factor influencing the conversion rate and faradaic efficiency, which can reach as high as 99%. rsc.org

Research demonstrates that the electrocatalytic conversion of itaconic acid in a fermentation broth is only slightly lower than in a purified solution (60% vs. 64%). rsc.org Furthermore, complete conversion and yield can be achieved by optimizing the reaction time and substrate concentration. rsc.org This direct electrocatalytic upgrading of a biotechnological product stream minimizes energy-intensive separation steps, aligning perfectly with the goals of a sustainable biorefinery. researchgate.netrsc.org

Beyond itaconic acid, processes are being developed for the direct conversion of citric acid—a widely available renewable resource—into methylsuccinic acid. google.com This one-step process involves the dehydration of citric acid, followed by decarboxylation and hydrogenation, offering another scalable, bio-based route to this valuable chemical. google.com

Detailed Research Findings: Catalytic Conversion to Methylsuccinic Acid
Conversion MethodPrecursorCatalyst/ElectrodeKey ConditionsReported Yield / EfficiencySource
Chemo-catalytic HydrogenationNeat Itaconic AcidRu/C or Raney Nickel70°C, 10 bar H₂ pressure75% yield rsc.org
Electrocatalytic HydrogenationNeat Itaconic AcidVarious (e.g., Ni, Pb)Ambient temperature and pressureUp to 99% Faradaic Efficiency researchgate.netrsc.org
Electrocatalytic HydrogenationItaconic Acid in Fermentation BrothVariousAmbient temperature and pressure60% conversion (can be optimized to full conversion) rsc.org
One-Step CatalysisCitric AcidMetal catalystsElevated temperature and H₂ pressureDirect formation of methylsuccinic acid google.com

Research Applications in Specialty Chemicals (e.g., fragrances, flavors, dyes)

The unique chemical structure of (R)-Methylsuccinic acid and its derivatives makes them valuable intermediates in the synthesis of specialty chemicals.

Dyes: Methylsuccinic acid is utilized as an important intermediate in the production of dyestuffs. fishersci.ca

Flavors and Fragrances: The dimethyl ester of (R)-methylsuccinic acid, Dimethyl (R)-(+)-methylsuccinate, is employed as a flavoring agent in food products and beverages. chemimpex.com It imparts a fruity aroma, making it a valuable component in the flavor and fragrance industry. chemimpex.com

Research Applications of Methylsuccinic Acid in Specialty Chemicals
Application AreaCompound FormDescription of UseSource
DyesMethylsuccinic acidUsed as an intermediate for dyestuff synthesis. fishersci.ca
Flavors & FragrancesDimethyl (R)-(+)-methylsuccinateFunctions as a flavoring agent providing a fruity aroma. chemimpex.com

Emerging Research Avenues and Future Directions for R Methylsuccinic Acid Studies

Integration of Multi-Omics Technologies for Systems-Level Understanding of Methylsuccinic Acid Metabolism

A deep understanding of the metabolic networks governing (R)-Methylsuccinic acid is crucial for both biotechnological production and biomedical research. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve a systems-level perspective. These technologies move beyond the traditional "one gene, one enzyme" view to provide a holistic picture of the complex molecular interactions that regulate metabolic fluxes.

In the context of metabolic disorders like methylmalonic acidemia, where related metabolites accumulate, multi-omics approaches have been instrumental in uncovering novel disease mechanisms and identifying new therapeutic targets. Proteomic and metabolomic analyses of patient-derived cells and fluids have revealed dysregulation in pathways far beyond the primary enzymatic defect, including serine and thiol metabolism. Similarly, applying these techniques to microbial production strains can reveal metabolic bottlenecks, identify unknown competing pathways, and guide rational engineering strategies.

For instance, transcriptomic analysis can quantify the expression levels of all genes in a microorganism under specific production conditions, highlighting the upregulation of desired pathways or the unexpected activation of pathways that divert precursors away from methylsuccinic acid. This can be combined with proteomics to confirm that these transcriptional changes translate to the protein level. Furthermore, metabolomics provides a snapshot of the intracellular and extracellular concentrations of key metabolites, directly measuring the flux of carbon through the engineered pathways and identifying the accumulation of intermediates or byproducts. The integration of these large datasets is essential for constructing accurate metabolic models and developing strains with improved production capabilities.

Development of Novel Biocatalysts and Engineered Systems for Efficient (R)-Methylsuccinic Acid Production

The sustainable production of (R)-Methylsuccinic acid from renewable feedstocks is a primary goal of current research, driven by its potential as a green chemical synthon. Since natural pathways for its biosynthesis are not common, researchers have focused on designing and constructing novel biosynthetic routes in tractable microbial hosts like Escherichia coli.

One successful strategy involves a non-natural, three-step pathway starting from central metabolites. This pathway employs a citramalate (B1227619) synthase to produce (R)-citramalate, which is then converted to citraconate by an isopropylmalate isomerase. The final and key step is the bioreduction of citraconate to 2-methylsuccinic acid, catalyzed by an enoate reductase. Initial efforts using the enoate reductase YqjM from Bacillus subtilis resulted in the first microbial production of 2-methylsuccinic acid in E. coli.

To enhance production efficiency, significant research has been directed at enzyme screening and engineering. By screening various enoate reductases, a novel NAD(P)H-dependent enzyme (KpnER) from Klebsiella pneumoniae was identified that exhibited higher activity towards citraconate, leading to a substantial increase in the production titer. Further optimizations, including the implementation of cofactor regeneration systems to ensure a steady supply of NAD(P)H, cultivation under microaerobic conditions, and host strain engineering to direct more carbon flux towards the desired product, have boosted titers significantly. These collective efforts have established a promising platform for the bio-production of 2-methylsuccinic acid, achieving the highest titers reported in microbial hosts to date.

Engineered E. coli Strains for 2-Methylsuccinic Acid Production

Host Strain Key Enzymes Overexpressed Production Titer (g/L) Cultivation Condition
E. coli CimA*, EcLeuCD, YqjM 0.35 Shake Flask
E. coli CimA*, EcLeuCD, KpnER 0.96 Aerobic
E. coli CimA*, EcLeuCD, KpnER, Cofactor Regeneration 3.61 Microaerobic

Data sourced from microbial production studies.

Exploration of Methylsuccinic Acid's Role in Atmospheric Chemistry and Environmental Fate

Beyond its biotechnological applications, methylsuccinic acid is an important compound in environmental science, identified as a recurring component of urban and industrial atmospheric aerosols. It is found within fine particulate matter (PM2.5), which has significant impacts on climate and human health. Its presence in the atmosphere is primarily due to its formation as a secondary organic aerosol (SOA).

SOAs are formed through the atmospheric oxidation of volatile organic compounds (VOCs). Methylsuccinic acid is understood to be a product of the photochemical oxidation of biogenic volatile organic compounds (BVOCs), such as monoterpenes, which are emitted in vast quantities by terrestrial vegetation. The formation process involves complex gas-phase and aqueous-phase chemical reactions, often initiated by hydroxyl (OH) radicals. These reactions can be enhanced by aerosol acidity, leading to the reactive uptake of intermediate species onto existing aerosol particles where further reactions form less volatile products like methylsuccinic acid.

The environmental fate of methylsuccinic acid, once it is deposited from the atmosphere onto soil or into water, is governed by its chemical properties as a water-soluble organic acid. In soil and aquatic environments, its fate will be influenced by factors such as pH, the presence of microorganisms, and its interaction with soil organic matter. As a carboxylic acid, it can participate in acid-base reactions and potentially influence the mobility of metals in the soil. Microbial degradation is expected to be a primary removal pathway, as many microorganisms can utilize simple dicarboxylic acids as a carbon source. However, specific degradation pathways and rates for methylsuccinic acid in various environmental compartments remain an active area for future research.

Interdisciplinary Research Synergies for Unlocking New Potentials of (R)-Methylsuccinic Acid in Green Chemistry and Biotechnology

The full potential of (R)-Methylsuccinic acid as a sustainable chemical building block can be realized through strong interdisciplinary collaborations between biotechnology, chemistry, and materials science. The field of green chemistry seeks to replace petrochemical-based production processes with more environmentally benign alternatives, and bio-based platform chemicals like methylsuccinic acid are central to this goal.

Biotechnological research provides the foundation by developing efficient and sustainable microbial fermentation processes to produce the molecule from renewable resources. This biological production is inherently advantageous as it can produce a specific stereoisomer, (R)-methylsuccinic acid, which is often difficult and costly to achieve through traditional chemical synthesis.

Chemical and polymer sciences can then leverage this bio-based monomer to create novel materials. (R)-Methylsuccinic acid serves as an attractive synthon for polymers with wide-ranging applications in coatings, solvents, and bioplastics. Its branched structure can introduce unique properties into polyesters and polyamides, potentially improving characteristics like flexibility or thermal stability compared to polymers made from linear dicarboxylic acids. Research into creating biodegradable aliphatic/aromatic copolyesters using 2-methylsuccinic acid is an example of this synergy, aiming to produce bio-based plastics with improved properties. This collaborative approach, from designing a microbial cell factory to synthesizing and characterizing a final polymer, is essential for translating the promise of (R)-Methylsuccinic acid into practical and sustainable products that can compete in the modern chemical market.

Q & A

Q. How can researchers link this compound’s properties to broader chemical theories?

  • Methodological Answer : Frame findings within established theories (e.g., HSAB theory for ligand interactions). Use conceptual diagrams to map structure-activity relationships (SAR). Publish negative results to refine theoretical boundaries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.